2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Brand Name:
Vulcanchem
CAS No.:
82598-84-3
VCID:
VC20773226
InChI:
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1
SMILES:
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula:
C34H34O6
Molecular Weight:
538.6 g/mol
2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
CAS No.: 82598-84-3
Cat. No.: VC20773226
Molecular Formula: C34H34O6
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82598-84-3 |
|---|---|
| Molecular Formula | C34H34O6 |
| Molecular Weight | 538.6 g/mol |
| IUPAC Name | (3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one |
| Standard InChI | InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 |
| Standard InChI Key | BUBVLQDEIIUIQG-JDIHBLRXSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator